4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol
Description
4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol is a phenolic derivative featuring a morpholine ring linked via a phenyl methoxy group.
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-ethoxy-3-[morpholin-2-yl(phenyl)methoxy]phenol |
InChI |
InChI=1S/C19H23NO4/c1-2-22-16-9-8-15(21)12-17(16)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3 |
InChI Key |
SHPSERQFHJFJAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)OC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol typically involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the phenyl and ethoxy groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(morpholin-2-yl(phenyl)methoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The ethoxy group can modulate the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- Phenolic vs. Aldehyde/Propenone Groups: The phenol moiety in the target compound contrasts with benzaldehyde () and propenone (), affecting acidity (phenol pKa ~10) and reactivity.
- Ethoxy vs. Methoxy : Ethoxy groups (as in the target compound and ) are less electron-donating than methoxy groups, influencing electronic effects on the aromatic ring .
Physicochemical Properties
Notes:
- The morpholine ring in the target compound may enhance solubility in polar aprotic solvents but increase sensitivity to hydrolysis compared to simpler ethers (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
